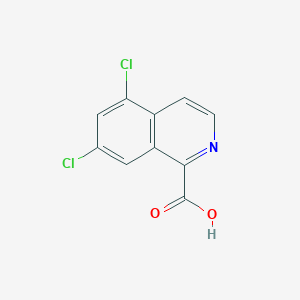

5,7-Dichloroisoquinoline-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl2NO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

5,7-dichloroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |

InChI Key |

YHVMEXIPPVCCSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

The Isoquinoline Heterocycle: a Privileged Scaffold in Medicinal Chemistry

The isoquinoline (B145761) framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurrence in a vast number of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of potent biological activities. nih.govnih.gov

The therapeutic importance of the isoquinoline nucleus is demonstrated by its presence in revolutionary drugs such as the analgesic morphine, the antibacterial agent berberine, and the vasodilator papaverine. nih.govwikipedia.org The structural diversity of isoquinoline derivatives allows them to interact with a multitude of biological targets, leading to a broad range of pharmacological effects. nih.govwisdomlib.org Academic and industrial research has extensively documented the utility of this scaffold in developing treatments for a wide array of diseases. nih.gov

Key therapeutic applications associated with the isoquinoline core include:

Anticancer: Many isoquinoline derivatives have shown the ability to inhibit the proliferation of cancer cells and are a focus of oncology research. nih.govnih.gov

Antimicrobial: The scaffold is central to compounds exhibiting activity against various bacterial, fungal, and parasitic pathogens. nih.govwisdomlib.org

Anti-inflammatory: Certain isoquinoline alkaloids and their synthetic analogs have demonstrated significant anti-inflammatory properties. nih.govontosight.ai

Antiviral: Research has identified isoquinoline-containing molecules with the potential to combat viral infections. wisdomlib.org

Enzyme Inhibition: The structural features of isoquinolines make them effective inhibitors for various enzymes, a crucial mechanism in drug action. nih.govnih.gov

The table below summarizes the diverse biological activities attributed to the isoquinoline scaffold, underscoring its significance in drug discovery.

| Biological Activity | Description | References |

| Anticancer | Inhibition of tumor cell growth and proliferation. | nih.govwisdomlib.orgnih.gov |

| Antimicrobial | Efficacy against bacteria, fungi, and parasites. | nih.govwisdomlib.orgontosight.ai |

| Anti-inflammatory | Reduction of inflammation. | nih.govwisdomlib.orgontosight.ai |

| Antiviral | Inhibition of viral replication and activity. | wisdomlib.org |

| Antihypertensive | Used in the management of high blood pressure. | mdpi.com |

| Analgesic | Provides pain relief. | ontosight.aisemanticscholar.org |

| Enzyme Inhibition | Acts as an inhibitor for various biological enzymes. | nih.govnih.gov |

The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton further highlights its central role in the search for new medicines. nih.gov

Dihalo Substituted Isoquinoline Carboxylic Acids in Drug Discovery

Established Synthetic Pathways to the Isoquinoline Carboxylic Acid Scaffold

The isoquinoline framework, a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in natural products and pharmacologically active compounds. Over the years, several named reactions have become the cornerstone of isoquinoline synthesis.

Ring Closure and Cyclization Approaches for Isoquinoline Formation

The construction of the isoquinoline ring system is most commonly achieved through cyclization reactions that form the pyridine portion of the molecule onto a pre-existing benzene ring. Three of the most prominent methods are the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions. wikipedia.orgwikipedia.orgnumberanalytics.com

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction proceeds by heating in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com This method is versatile and allows for the synthesis of a wide range of substituted isoquinolines, with the substitution pattern on the final product being determined by the substituents on the initial benzaldehyde. wikipedia.org

The Bischler–Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org This reaction is typically carried out in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can then be dehydrogenated (aromatized) to the corresponding isoquinolines using various reagents, including palladium on carbon (Pd/C). organic-chemistry.org

The Pictet–Spengler reaction is another powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski products, these tetrahydroisoquinolines can be subsequently oxidized to fully aromatic isoquinolines.

These foundational reactions provide a robust toolbox for chemists to construct the core isoquinoline scaffold, which can then be further modified.

Functionalization Strategies for Pre-formed Isoquinoline Systems

An alternative to building the ring system with the desired substituents already in place is to functionalize a pre-formed, simpler isoquinoline. This approach relies on the inherent reactivity of the isoquinoline ring. Electrophilic aromatic substitution reactions, such as halogenation and nitration, tend to occur on the benzene ring, typically at positions 5 and 8. Nucleophilic substitution, on the other hand, is favored on the pyridine ring, particularly at position 1. Direct metallation followed by quenching with an electrophile is another common strategy to introduce substituents at specific positions.

Targeted Synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid and Analogues

The synthesis of the specifically substituted this compound requires a multi-step approach where both the chlorination and carboxylation steps are carefully controlled to achieve the correct regiochemistry.

Regioselective Chlorination Methodologies

Achieving a 5,7-dichloro substitution pattern on a pre-formed isoquinoline ring via direct chlorination is challenging due to the directing effects of the heterocyclic nitrogen, which typically favors substitution at the 5- and 8-positions. Therefore, a more controlled and regioselective approach is to start with a benzene ring that already contains the desired 3,5-dichloro substitution pattern and then construct the pyridine ring onto it.

One effective strategy is to employ the Pomeranz–Fritsch reaction starting with 3,5-dichlorobenzaldehyde. The condensation of this aldehyde with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization, is expected to yield 5,7-dichloroisoquinoline (B1641144). The reaction conditions, particularly the choice and concentration of the acid catalyst, are critical for optimizing the yield and minimizing side reactions. numberanalytics.com

| Starting Material | Reaction | Key Reagents | Product | Notes |

|---|---|---|---|---|

| 3,5-Dichlorobenzaldehyde | Pomeranz-Fritsch | Aminoacetaldehyde diethyl acetal, H₂SO₄ | 5,7-Dichloroisoquinoline | Regiochemistry is controlled by the starting aldehyde. |

| N-(2-(3,5-dichlorophenyl)ethyl)formamide | Bischler-Napieralski | POCl₃, then Pd/C for aromatization | 5,7-Dichloroisoquinoline | Requires a two-step process: cyclization and dehydrogenation. |

Similarly, a Bischler–Napieralski approach can be envisioned starting from 2-(3,5-dichlorophenyl)ethylamine. Acylation of this amine to form N-(2-(3,5-dichlorophenyl)ethyl)formamide, followed by cyclization and subsequent dehydrogenation, would also lead to the 5,7-dichloroisoquinoline scaffold. wikipedia.orgorganic-chemistry.org

Carboxylation Reactions at Position 1

With the 5,7-dichloroisoquinoline scaffold in hand, the next critical step is the introduction of a carboxylic acid group at the C-1 position. The C-1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. A well-established and highly effective method for this transformation is the Reissert-Henze reaction (often simply referred to as the Reissert reaction in the context of isoquinolines). wikipedia.org

In this two-step process, the 5,7-dichloroisoquinoline is first treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form a stable intermediate known as a Reissert compound (specifically, a 2-acyl-1-cyano-1,2-dihydroisoquinoline derivative). wikipedia.orgclockss.org This intermediate is then subjected to acidic or basic hydrolysis, which cleaves the acyl group and converts the cyano group into a carboxylic acid, yielding the desired this compound. wikipedia.org

| Starting Material | Reaction | Step 1 Reagents | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 5,7-Dichloroisoquinoline | Reissert-Henze | Benzoyl chloride, KCN or TMSCN | Aqueous Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH) | This compound |

Advanced Synthetic Techniques for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound involves refining each step to maximize yield and ensure high purity of the final product.

For the initial ring-forming reaction, such as the Pomeranz-Fritsch cyclization, optimization can involve screening different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and adjusting the reaction temperature and time. numberanalytics.comthieme-connect.de In some cases, challenging cyclizations can be facilitated by microwave-assisted heating, which can reduce reaction times and improve yields. organic-chemistry.org

In the carboxylation step via the Reissert reaction, the choice of cyanide source and acyl chloride can impact the efficiency of Reissert compound formation. The use of trimethylsilyl cyanide in an anhydrous solvent can sometimes offer advantages over the traditional aqueous potassium cyanide conditions, particularly for sensitive substrates. clockss.org

pH Control and Process Optimization in Carboxylation and Hydrolysis Steps

Precise pH control is a critical parameter in the synthesis of the precursor, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid. During the carboxylation step, which introduces the carboxylic acid group onto the protected tetrahydroisoquinoline core, adjusting the pH is crucial for product isolation and purity. Research has demonstrated that by carefully controlling the pH during the workup of the carboxylation reaction, a previously uncharacterized quaternary ammonium (B1175870) salt can be isolated. This salt exhibits improved handling properties and leads to a significant increase in both the yield (up to 95.9%) and purity (99.6%) of the carboxylated intermediate. nih.gov

The following table summarizes the impact of pH control on the isolation of the carboxylated intermediate:

| pH Adjustment Strategy | Isolated Form | Yield | Purity |

| Standard Quench | Free Carboxylic Acid | Lower | Lower |

| Controlled pH Adjustment | Quaternary Ammonium Salt | 95.9% | 99.6% |

Strategic Utilization of Protecting Group Chemistry

Commonly used protecting groups for the tetrahydroisoquinoline nitrogen include the trityl (Tr) and benzyl (B1604629) groups. nih.govresearchgate.net The bulky trityl group offers robust protection and can be removed under acidic conditions. A patent has described the use of a benzyl protecting group, which is introduced via reaction with benzyl bromide and subsequently removed by catalytic hydrogenation using palladium on carbon. researchgate.net

More recent process development has explored the use of formaldehyde (B43269) to form a methylene-bridged dimer as a protecting strategy. ucdavis.edu This approach is advantageous due to its high atom economy, as it avoids the use of a high-molecular-weight protecting group like trityl chloride. ucdavis.edu

| Protecting Group | Introduction Reagent | Removal Conditions | Key Advantages |

| Trityl (Tr) | Trityl chloride | Acidic (e.g., HCl) | Robust, high yields in protection step |

| Benzyl (Bn) | Benzyl bromide | Catalytic Hydrogenation (H₂, Pd/C) | Stable intermediate, clean removal |

| Methylene | Formaldehyde | Acidic hydrolysis | High atom economy, cost-effective |

Catalytic Approaches in Isoquinoline Core Synthesis

While the synthesis of the 5,7-dichloro substituted core often starts from a pre-functionalized benzene ring that undergoes cyclization, the broader field of isoquinoline synthesis is rich with catalytic methods. These methods offer alternative pathways to construct the core isoquinoline scaffold. Transition-metal catalysis, in particular, has been extensively reviewed for the synthesis of various isoquinoline derivatives. researchgate.net

Catalytic systems based on palladium, copper, ruthenium, and rhodium have been employed for the annulation of alkynes with various nitrogen-containing precursors to form the isoquinoline ring. organic-chemistry.org For instance, palladium-catalyzed coupling and cyclization reactions of ortho-haloarylaldehydes with terminal alkynes provide a direct route to the isoquinoline skeleton. organic-chemistry.org Although not yet specifically reported for this compound, these catalytic strategies represent a powerful toolbox for the construction of the fundamental isoquinoline framework.

The formation of the aromatic 5,7-dichloroisoquinoline core from its tetrahydro precursor can be achieved through dehydrogenation. This aromatization has been observed as a side reaction, catalyzed by metals at high temperatures, during the Friedel-Crafts cyclization step in the synthesis of the tetrahydroisoquinoline intermediate. acs.org More controlled, photocatalytic methods for the aerobic dehydrogenation of tetrahydroisoquinolines have also been developed, offering a milder alternative for this transformation. osti.gov

Late-Stage Functionalization and Diversification of Isoquinoline Derivatives

Late-stage functionalization is a powerful strategy for modifying complex molecules like this compound to create analogues with potentially new properties. This approach allows for the direct modification of the existing isoquinoline core.

Alkylation and Arylation Strategies on the Isoquinoline Core

The direct C-H alkylation and arylation of heteroaromatic rings are highly sought-after transformations. The Minisci reaction, a radical-based process, is a classic method for the alkylation of electron-deficient N-heterocycles like isoquinoline. nih.govnih.gov This reaction typically involves the generation of an alkyl radical from a carboxylic acid or other precursor, which then adds to the protonated heteroaromatic ring. nih.gov

For arylation, palladium-catalyzed direct C-H arylation has emerged as a powerful tool. beilstein-journals.org While challenging, regioselective arylation of the isoquinoline nucleus can be achieved by carefully selecting catalysts and reaction conditions. These methods provide a means to introduce diverse alkyl and aryl substituents onto the 5,7-dichloroisoquinoline backbone, enabling the exploration of structure-activity relationships.

Photoredox Catalysis and Continuous-Flow Methodologies in Isoquinoline Modifications

Modern synthetic chemistry has increasingly embraced photoredox catalysis and continuous-flow technologies to enable novel and more efficient chemical transformations. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, allows for reactions to be conducted under mild conditions. acs.org This methodology has been successfully applied to the C-H functionalization of quinolines and isoquinolines, for example, in hydroxyalkylation reactions that proceed via a radical pathway. nih.gov Such approaches offer a distinct reactivity pattern compared to traditional methods. nih.gov

Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for photochemical reactions. researchgate.netyoutube.com By using microreactors, issues related to light penetration in batch reactors can be overcome, leading to more efficient and reproducible reactions. researchgate.net The combination of photoredox catalysis and continuous-flow systems represents a state-of-the-art approach for the modification and synthesis of complex heterocyclic molecules, including derivatives of this compound. youtube.com

Derivatization Strategies and Chemical Modification of 5,7 Dichloroisoquinoline 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-1 position is a key handle for derivatization, allowing for the attachment of various molecules and functional groups through well-established chemical reactions.

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex molecules and conjugates. These transformations are widely used to link the isoquinoline (B145761) core to other chemical entities, such as peptides, polymers, or other pharmacophores.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic approach, though its equilibrium nature can limit yields. libretexts.org A more definitive method involves the reaction of the corresponding acyl chloride with an alcohol, which proceeds irreversibly. libretexts.orgmsu.edu A novel, green method using potassium hexafluorophosphate (B91526) (KPF6) as a promoter has been developed for the synthesis of esters from a wide range of carboxylic acids and alcohols, offering good to excellent yields (61-98%). nih.gov

Amidation: The formation of an amide bond is arguably one of the most important reactions for conjugation. Direct reaction between the carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acidic carboxyl group, forming an unreactive carboxylate anion. libretexts.org Therefore, activation of the carboxylic acid is typically required. Amides can be synthesized from various activated carboxylic acid derivatives, including acyl halides and anhydrides. lookchemmall.com The use of coupling agents is a common and effective strategy for promoting amide bond formation under mild conditions. lookchemmall.comresearchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Reaction Type | Reagent/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Esterification | Thionyl Chloride (SOCl₂) followed by alcohol | Typically reflux | Irreversible, high yield libretexts.org |

| Potassium Hexafluorophosphate (KPF₆) | Mild, green method | Wide substrate scope, operational simplicity nih.gov | |

| Strong Acid (e.g., H₂SO₄) + Alcohol | Reversible, requires removal of water | Classic method (Fischer Esterification) libretexts.org | |

| Amidation | Thionyl Chloride (SOCl₂) followed by amine | Typically reflux | Forms highly reactive acyl chloride intermediate ajchem-a.com |

| Carbodiimides (e.g., DCC, EDEC) | Mild, room temperature | Widely used in peptide synthesis libretexts.org | |

| Formamide/TCT | Cost-effective, versatile | Enables high yields via acid chloride intermediate nih.gov | |

| Pyridazinone-based coupling agents | Mild conditions | Efficient and selective lookchemmall.comresearchgate.net |

To overcome the relatively low reactivity of the carboxylic acid's hydroxyl group, which is a poor leaving group, various activation strategies are employed. libretexts.org This activation converts the carboxyl group into a more reactive intermediate, facilitating nucleophilic acyl substitution.

A primary method for activation is the conversion of the carboxylic acid into an acyl chloride . This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgajchem-a.com The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Another strategy involves the formation of acid anhydrides , which can be prepared by heating two molecules of the carboxylic acid to eliminate water, although this often requires high temperatures. libretexts.org Anhydrides serve as effective acylating agents. msu.edu

The use of coupling agents is a more modern and versatile approach, particularly for amide synthesis under mild conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate the carboxyl group, allowing for its reaction with an amine. libretexts.org More recently, formamide-catalyzed activation using cyanuric chloride (TCT) has been shown to be a cost-effective method that proceeds through an acid chloride intermediate, enabling both amidation and esterification in high yields. nih.gov Other specialized coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been developed for efficient amidation. lookchemmall.comresearchgate.net

Structural Modifications on the Dichloroisoquinoline Ring System

The dichloroisoquinoline scaffold itself offers opportunities for structural modification, which can significantly impact the molecule's properties. These modifications include altering the position of the existing halogen substituents or introducing new functional groups onto the aromatic ring.

The position and nature of halogen substituents on the isoquinoline ring are critical for biological activity and selectivity. nih.govresearchgate.net While the parent compound is 5,7-dichloro-substituted, synthetic strategies can be adapted to produce isomers with chlorine atoms at different positions. The specific placement of halogens can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. nih.govresearchgate.netnih.gov For instance, in a study on isoquinoline-1,3-dione-based inhibitors, the introduction of different halogens at various positions was shown to be crucial for providing potency and switching the selectivity of inhibition between different enzymes. nih.govresearchgate.net

The synthesis of these positional isomers often requires starting from differently substituted precursors. For example, the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key intermediate for the drug Lifitegrast, involves a Friedel–Crafts cyclization reaction where the positions of the chloro substituents are determined by the starting materials. nih.gov The synthesis of a series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides for antimycobacterial activity also highlights the importance of the specific dichlorination pattern. researchgate.net

Introducing a variety of functional groups onto the dichloroisoquinoline ring can lead to a diverse library of compounds for screening and optimization. The aromatic rings of the isoquinoline system are amenable to electrophilic aromatic substitution, although the presence of the deactivating chlorine atoms and the pyridine (B92270) ring must be considered.

Strategies for diversification include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the ring can potentially be displaced by strong nucleophiles, allowing for the introduction of amino, alkoxy, or thioether groups.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at positions activated by the chlorine atoms or by converting a C-Cl bond to a more reactive C-Br or C-I bond.

Directed Ortho-Metalation (DoM): This strategy could potentially be used to introduce functional groups at positions adjacent to the existing substituents, although it would require careful selection of directing groups and reaction conditions. A carboxylation reaction using n-butyllithium and carbon dioxide has been successfully used to introduce a carboxyl group onto a 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline intermediate. google.com

The goal of scaffold diversification is to explore new chemical space and identify derivatives with improved properties. nih.gov

Design and Synthesis of Hybrid Compounds Incorporating the Isoquinoline Carboxylic Acid Moiety

The isoquinoline carboxylic acid moiety serves as a valuable building block, or "scaffold," for the design and synthesis of more complex hybrid molecules. These hybrids combine the isoquinoline core with other pharmacologically relevant structures to create novel compounds with potentially synergistic or multi-target activities. nih.govmdpi.com

One approach involves conjugating multiple isoquinoline carboxylic acid units together. For example, a novel anti-tumor agent was synthesized by linking two isoquinoline-3-carboxylic acid moieties and a benzoic acid to a central tris(2-aminoethyl)amine (B1216632) core, demonstrating that using multiple isoquinoline pharmacophores in a single molecule can be a useful drug design strategy. nih.gov

Another strategy is to fuse the isoquinoline ring system with other heterocyclic structures. The synthesis of benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines, which combine the isoquinoline and benzimidazole (B57391) scaffolds, has been explored for developing new anticancer agents and enzyme inhibitors. mdpi.com

Furthermore, the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core is an important building block for synthesizing natural products and pharmaceuticals. nih.gov Its synthesis can be achieved through methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov The design of new quinoline (B57606) derivatives with potential anticancer activity often involves creating hybrid structures that mimic known inhibitors by incorporating key pharmacophoric features, such as the 4-anilinoquinoline-3-carboxamide moiety. researchgate.net

Table 2: Examples of Hybrid Compound Strategies

| Hybrid Strategy | Description | Example Target/Application |

|---|---|---|

| Multi-Scaffold Conjugation | Linking multiple isoquinoline units or an isoquinoline unit to other distinct pharmacophores via spacers. | Novel anti-tumor agents nih.gov |

| Ring Fusion | Synthesizing new polycyclic systems where the isoquinoline ring is fused with other heterocyclic rings. | Benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines for anticancer activity mdpi.com |

| Bioisosteric Replacement | Using the isoquinoline carboxylic acid scaffold as a replacement for other known chemical motifs in drug design. | Development of enzyme inhibitors nih.gov |

| Natural Product Synthesis | Employing isoquinoline carboxylic acid derivatives as key intermediates in the total synthesis of complex natural products. | Synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) alkaloids nih.gov |

Conjugation with Known Pharmacologically Active Moieties

A prominent strategy in drug discovery is the creation of hybrid molecules by conjugating two or more different pharmacologically active moieties. nih.govmdpi.com This approach aims to develop novel chemical entities with potentially synergistic or additive effects, improved efficacy, or a better resistance profile. The core principle involves linking a parent molecule, such as 5,7-Dichloroisoquinoline-1-carboxylic acid, to another bioactive compound through a stable covalent bond. mdpi.com

The carboxylic acid functional group on the this compound molecule is highly amenable to such conjugation. Standard synthetic protocols can be employed, often involving two key steps:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted into a more reactive derivative to facilitate coupling. Common methods include transformation into an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or the use of peptide coupling agents to form an activated ester. chemistrysteps.comorganicchemistrytutor.comrsc.org

Nucleophilic Acyl Substitution: The activated isoquinoline derivative is then reacted with a nucleophilic functional group (commonly an amine or hydroxyl group) present on the second pharmacologically active molecule. libretexts.orglibretexts.org This reaction results in the formation of a stable amide or ester linkage, respectively, yielding the final hybrid compound.

While this conjugation strategy is widely applied to various heterocyclic and carboxylic acid-containing compounds in the development of new therapeutics, specific examples of this compound being conjugated with other known pharmacologically active moieties are not detailed in the available research literature. The isoquinoline nucleus itself is a "privileged scaffold" found in numerous natural and synthetic bioactive compounds, making its derivatives, in principle, attractive candidates for such molecular hybridization. mdpi.comsemanticscholar.org

Multicomponent Reaction Approaches in Isoquinoline Hybrid Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate libraries of complex molecular structures. nih.govbeilstein-journals.org

MCRs have been successfully employed for the synthesis of diverse isoquinoline and tetrahydroisoquinoline scaffolds. mdpi.comresearchgate.net Reactions such as the Ugi and Petasis reactions can assemble the core isoquinoline ring system or append complex side chains in a convergent manner. mdpi.comresearchgate.net For instance, the Petasis reaction, which combines an amine, a boronic acid, and a glyoxylic acid, has been utilized in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives. mdpi.com

The application of MCRs to this compound could theoretically proceed in several ways:

The molecule itself, or a simple derivative, could serve as one of the starting components in an MCR to build a more complex hybrid structure.

An MCR could be used to synthesize a pharmacologically active moiety that is then subsequently conjugated to the carboxylic acid group of the isoquinoline.

However, a review of the scientific literature does not provide specific examples where this compound is directly utilized as a reactant in multicomponent reactions to generate isoquinoline hybrids. The development of such a synthetic route would represent a novel application of MCR chemistry for this particular scaffold.

In Vitro Pharmacological Investigations of 5,7 Dichloroisoquinoline 1 Carboxylic Acid and Its Analogues

Evaluation of Receptor Binding Affinities and Modulatory Effects

N-Methyl-D-aspartate (NMDA) Receptor Complex Antagonism, Focusing on the Strychnine-Insensitive Glycine (B1666218) Binding Site

Specific receptor binding data for 5,7-Dichloroisoquinoline-1-carboxylic acid at the N-Methyl-D-aspartate (NMDA) receptor complex is not extensively available in current scientific literature. However, research into its analogues, particularly conformationally restricted isoquinoline (B145761) derivatives, provides insight into the potential interactions of this structural class with the NMDA receptor.

Notably, the isoquinoline scaffold is a key feature in several potent NMDA receptor antagonists. For instance, decahydroisoquinoline-3-carboxylic acid derivatives have been studied for their antagonist activity. One such analogue, (3S,4aR,6S,8aR)-6-phosphonomethyl-decahydroisoquinoline-3-carboxylic acid (LY 235959), demonstrates slow association and dissociation rate constants at the NMDA receptor, a characteristic of conformationally restrained molecules. nih.gov

It is crucial to distinguish these isoquinoline-based compounds from the similarly named but structurally different quinoline (B57606) derivative, 5,7-Dichlorokynurenic acid (DCKA). DCKA is a well-documented, potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor, exhibiting a high binding affinity (Ki) of 79 nM. nih.govabcam.comresearchgate.net DCKA acts as a noncompetitive antagonist to NMDA-mediated responses and its effects can be reversed by the presence of glycine or D-serine. nih.govnih.gov The distinct pharmacological profile of DCKA highlights the importance of the quinoline core in its high-affinity binding to the glycine site, and its properties cannot be directly extrapolated to isoquinoline derivatives.

The study of various isoquinoline analogues helps in understanding the structure-activity relationships that govern NMDA receptor antagonism. The kinetic profiles of these antagonists are critical, as they determine the onset and duration of their effects. For example, flexible antagonists tend to have rapid association and dissociation rates, whereas rigid molecules like the decahydroisoquinoline derivatives exhibit much slower kinetics. nih.gov

Binding Kinetics of an Isoquinoline Analogue at the NMDA Receptor

This table shows the microscopic association (kon) and dissociation (koff) rate constants for an NMDA receptor antagonist analogue containing a decahydroisoquinoline core.

| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

|---|---|---|

| LY 235959 (decahydroisoquinoline derivative) | 1.1 x 10⁶ | 0.2 |

Investigations into Other Ligand-Gated Ion Channel Interactions

While direct studies on the interaction of this compound with other ligand-gated ion channels (LGICs) are limited, the broader class of isoquinoline alkaloids has been shown to interact with various ion channels. Ligand-gated ion channels, such as those for GABA, glycine, and serotonin (5-HT3), are pentameric structures that form a central ion pore and are crucial for fast synaptic transmission. nih.gov

Research on the isoquinoline alkaloid library has identified compounds that act as blockers of voltage-gated sodium (NaV) channels, which are critical for neuronal excitability. mdpi.com For example, the aporphine isoquinoline alkaloids liriodenine and crebanine have been described as NaV channel blockers. mdpi.com Although distinct from ligand-gated channels, this activity demonstrates that the isoquinoline scaffold can be accommodated within the binding sites of various ion channels, suggesting the potential for interactions with other LGICs. However, without specific experimental data, the activity of this compound at other LGICs remains speculative.

Methodologies for Receptor Binding Assays (e.g., Radioligand Displacement Studies)

The primary method for determining the affinity of a compound for a specific receptor binding site is the radioligand binding assay. nih.gov This technique is a powerful tool in pharmacology for characterizing receptor-ligand interactions. researchgate.neteurofinsdiscovery.com The assay relies on the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target receptor.

The process involves incubating a preparation containing the receptor of interest (often cell membrane homogenates) with the radioligand. europeanpharmaceuticalreview.com To determine the binding affinity of a new, unlabeled compound (like this compound), a competitive binding assay is performed. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com

The unlabeled compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The reaction is terminated by rapidly separating the bound radioligand from the free (unbound) radioligand, typically through filtration. europeanpharmaceuticalreview.comgiffordbioscience.com

The data are then plotted to generate a displacement curve, from which the IC50 value is determined. The IC50 is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used in the assay. The Ki value represents the intrinsic binding affinity of the test compound for the receptor. researchgate.net

Enzyme Inhibition Profiling

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There is no specific data available in the reviewed literature concerning the cholinesterase inhibitory activity of this compound. However, the isoquinoline structural motif is present in numerous alkaloids that have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Studies on a wide range of isoquinoline alkaloids have demonstrated significant cholinesterase inhibitory potential. For example, berberine and palmatine are isoquinoline alkaloids that show potent inhibition of AChE. nih.gov The evaluation of these analogues provides a basis for understanding how the isoquinoline scaffold might contribute to enzyme inhibition.

The standard method for measuring AChE inhibition in vitro is the spectrophotometric method developed by Ellman. japsonline.com This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. japsonline.comsigmaaldrich.com The inhibitory activity of a test compound is determined by its ability to reduce the rate of this colorimetric reaction.

Cholinesterase Inhibitory Activity of Isoquinoline Alkaloid Analogues

This table presents the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities (IC50 values) for several isoquinoline alkaloids.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Berberine | 0.43 | 4.67 |

| Palmatine | 1.12 | 8.32 |

| Galanthamine (Reference) | 1.55 | 10.2 |

Alkaline Phosphatase Inhibition Studies

Specific studies detailing the inhibitory effects of this compound on alkaline phosphatase (AP) are not found in the existing literature. Alkaline phosphatases are a group of enzymes that hydrolyze phosphate monoesters at a basic pH optimum and are involved in numerous physiological processes. nih.gov Consequently, inhibitors of AP are considered emerging therapeutic targets for various diseases. nih.govresearchgate.net

The in vitro assay for alkaline phosphatase inhibition typically involves measuring the enzyme's activity in the presence and absence of a potential inhibitor. A common method uses a chromogenic substrate like p-nitrophenylphosphate (pNPP). nih.gov When hydrolyzed by AP, pNPP is converted to p-nitrophenol, a yellow product that can be quantified spectrophotometrically. drmillett.com The rate of product formation is proportional to the enzyme's activity.

To screen for inhibitors, the enzyme is incubated with the test compound for a specific period before the addition of the substrate. nih.gov A reduction in the rate of p-nitrophenol production compared to a control without the inhibitor indicates enzymatic inhibition. From this data, kinetic parameters such as the IC50 value can be determined to quantify the potency of the inhibitor. Different classes of compounds, including sulfonamides and dihydropyrimidinones, have been identified as inhibitors of alkaline phosphatase.

DNA Topoisomerase Inhibition, Specifically Topoisomerase IB

Isoquinoline derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are crucial for managing DNA topology during processes like replication and transcription. nih.govmdpi.com Human topoisomerase IB (hTopIB) resolves topological constraints in DNA by introducing a transient single-strand break, forming a covalent complex with the 3'-end of the broken DNA strand. mdpi.com The inhibition of this enzyme can occur through two primary mechanisms: catalytic inhibition, which involves preventing the enzyme's binding to DNA or its cleavage activity, and poisoning, which stabilizes the covalent enzyme-DNA complex, leading to DNA strand breaks. phcogrev.comnih.govfiu.edu

Studies on various natural and synthetic compounds, including alkaloids and flavonoids, have demonstrated their ability to inhibit hTopIB. nih.gov For instance, certain flavonoids can act as topoisomerase poisons, stabilizing the cleavable complex, while others may function as catalytic inhibitors. nih.gov The isoquinoline structure is a key pharmacophore in several compounds that exhibit topoisomerase inhibitory activity. acs.org While direct studies on this compound are not extensively detailed in the provided context, the broader class of isoquinoline derivatives has established precedent as topoisomerase I inhibitors, suggesting a potential mechanism for its biological activity. acs.orgnih.gov

Methodological Considerations and Kinetic Analysis in Enzyme Inhibition Assays

The evaluation of topoisomerase IB inhibitors involves a variety of established in vitro assays. A primary method is the DNA relaxation assay, which measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form. nih.govnih.gov Potential inhibitors are added to this system, and their efficacy is determined by the degree to which they prevent the formation of the relaxed DNA topoisomers, often visualized through agarose gel electrophoresis. nih.gov

To distinguish between catalytic inhibitors and poisons, a cleavable complex assay is employed. This method is designed to detect the stabilization of the covalent DNA-enzyme intermediate. nih.gov The presence of a poison, like the well-known topoisomerase inhibitor camptothecin, leads to an accumulation of nicked plasmid DNA when the reaction is stopped with a detergent like SDS. nih.gov

Kinetic analyses are crucial for understanding the mechanism of inhibition. These studies can help determine if an inhibitor competes with the DNA substrate for binding to the enzyme or if it binds to a different site. mdpi.com By varying the concentrations of both the inhibitor and the substrate (DNA) and measuring the reaction rates, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. This allows for the classification of the inhibitor as competitive, non-competitive, or uncompetitive, providing deeper insight into its interaction with the enzyme. mdpi.com

Anti-infective Research Applications

The isoquinoline and quinoline scaffolds are central to many anti-infective agents, and derivatives of this compound have been explored for various therapeutic applications.

Anti-Malarial Activity against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

The 4-aminoquinoline core is the foundation for chloroquine, a historically pivotal anti-malarial drug. nih.gov However, the emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has driven research into novel quinoline and isoquinoline analogues to overcome this challenge. nih.govcdc.gov

Research into new 7-chloroquinoline derivatives has shown that modifications to the side chain can restore activity against resistant parasites. nih.govmesamalaria.org Several studies have demonstrated that novel analogues can exhibit potent activity against both chloroquine-sensitive (CQS) and CQR strains of P. falciparum. nih.govnih.gov For example, a derivative labeled SKM13, based on the chloroquine template, was found to be more effective than chloroquine itself against a CQR strain. nih.gov The resistance index (RI), which is the ratio of the IC₅₀ value against a resistant strain to that against a sensitive strain, is a key metric in these studies, with a lower RI indicating a better ability to overcome resistance. nih.gov The data from these investigations underscore the potential for developing new isoquinoline-based compounds for the treatment of drug-resistant malaria.

Table 1: In Vitro Anti-Malarial Activity of Selected Chloroquine Analogues

Compound P. falciparum Strain Activity (IC₅₀) Reference SKM13 Chloroquine-Resistant More effective than Chloroquine CQPA-26 NF54 1.29 µM researchgate.net CQPPM-9 NF54 1.42 µM researchgate.net Quinine (Reference) NF54 0.18 µM researchgate.net

Anti-Tuberculosis Activity against Mycobacterium tuberculosis H37Rv

Tuberculosis remains a significant global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. mdpi.com The isoquinoline and quinoline scaffolds have been a fertile ground for the discovery of new anti-tubercular agents. asianpubs.orgucl.ac.ukresearchgate.net Numerous studies have evaluated derivatives for their in vitro activity against the standard virulent laboratory strain, M. tuberculosis H37Rv.

The primary method for assessing anti-tuberculosis activity is the Microplate Alamar Blue Assay (MABA), which determines the minimum inhibitory concentration (MIC) of a compound. nih.govnih.gov Research has shown that various substituted isoquinoline and quinoline derivatives can exhibit significant inhibitory activity, with some compounds reaching MIC values comparable to first-line anti-TB drugs like isoniazid and pyrazinamide. asianpubs.orgresearchgate.net For instance, one study found that an isoquinoline azo Schiff base derivative had a MIC of 1.6 µg/mL, equivalent in potency to isoniazid. asianpubs.org Another investigation into arylated quinoline carboxylic acids identified compounds that were highly active against M. tb. H37Rv. nih.gov

Table 2: In Vitro Anti-Tuberculosis Activity of Selected Isoquinoline/Quinoline Derivatives against M. tuberculosis H37Rv

Compound Class Activity (MIC) Reference Isoquinoline Azo Schiff Base (Compound 3b) 1.6 µg/mL nih.gov Isoquinoline Azo Schiff Base (Compounds 3a & 3c) 3.125 µg/mL nih.gov Quinoline-based Hydrazone (Compound 5) 2 µg/mL phcogrev.com Quinoline containing Imidazole (Compound 3i) 6.25 µg/mL nih.gov 7-chloro-4-quinolinylhydrazone (Compounds 3f, 3i, 3o) 2.5 µg/mL

Anti-HIV Activity, Specifically against HIV-1 Subtype B

The human immunodeficiency virus (HIV) pandemic continues to necessitate the search for new antiviral agents. up.ac.za Isoquinoline-based compounds have been investigated as potential anti-HIV agents. One of the key viral targets is the CXCR4 coreceptor, which, along with the CD4 receptor, facilitates the entry of T-tropic HIV-1 into T-lymphocytes. mdpi.com

A study focusing on isoquinoline-based CXCR4 antagonists identified several analogues with excellent antiviral activity against HIV-1 and HIV-2, with EC₅₀ values less than 100 nM. mdpi.com These compounds showed low cytotoxicity, indicating a favorable therapeutic window. Specifically, compound 24c from this study demonstrated potent activity in the low nanomolar range across various assays. mdpi.com While HIV-1 comprises several subtypes, with subtype B being prevalent in certain regions, many potent antiviral compounds show activity across multiple subtypes. frontiersin.org Another major target for anti-HIV drugs is the reverse transcriptase enzyme, and various plant-derived compounds, including some with structural similarities to isoquinolines, have shown inhibitory activity against this enzyme. up.ac.zascielo.br

Table 3: In Vitro Anti-HIV-1 Activity of Selected Isoquinoline-Based CXCR4 Antagonists

Compound Activity (EC₅₀) Cytotoxicity (CC₅₀) Reference 19a-c, 19e, 20, 24a, 24c < 100 nM Low cytotoxicity for MT4 cells asianpubs.org 24c Low nM range (0.6 - 6 nM) 31 µM asianpubs.org

Broad-Spectrum Antimicrobial Evaluations (Bacterial and Fungal Strains)

Beyond specific applications, isoquinoline derivatives have been assessed for their broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. nih.govsemanticscholar.orgscience.gov These studies typically screen compounds against panels of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species (e.g., Candida albicans, Aspergillus species). nih.govresearchgate.net

Research on functionalized 1,2,3,4-tetrahydroisoquinolines revealed that many derivatives exhibited high and broad-range bactericidal activity. nih.gov Halogenated derivatives, in particular, showed noteworthy antibacterial effects. nih.gov For instance, compounds with fluorophenylpropanoate ester and halogenated phenyl carbamate moieties were among the most active. nih.gov In terms of antifungal activity, the results have been more variable. While some chlorinated derivatives displayed the greatest antifungal effects, many compounds in the same series had limited activity against the tested fungal strains. nih.gov Other studies on different isoquinoline derivatives have reported promising antifungal activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides. researchgate.netjlu.edu.cn

Table 4: Broad-Spectrum Antimicrobial Activity of Selected Isoquinoline Derivatives

Compound Class/Derivative Target Organism(s) Observed Activity Reference Fluorophenylpropanoate ester (13) Bacteria Remarkable bactericidal activity acs.org Halogenated phenyl carbamates (17, 18) Bacteria Remarkable bactericidal activity acs.org Chlorophenethyl carbamate (22) Bacteria and Fungi Greatest antifungal activity in its class acs.org 3-aryl-isoquinoline (9f) Physalospora piricola (fungus) EC₅₀ of 3.651 mg/L mdpi.com Quinoxaline derivative (5p) S. aureus, MRSA, E. coli MIC of 4 µg/mL

Anti-inflammatory and Immunomodulatory Activity Investigations

No publicly available scientific studies detailing the in vitro anti-inflammatory or immunomodulatory activities of this compound could be identified. Research into the effects of this specific compound on inflammatory pathways, cytokine production, or immune cell function has not been reported in the reviewed literature.

Anti-cancer Activity Investigations (In Vitro Cell Line Studies)

Similarly, there is a lack of published research on the in vitro anti-cancer activity of this compound. No studies were found that investigated the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines. Consequently, no data tables on its anti-cancer activity can be provided.

Structure Activity Relationship Sar Analysis of 5,7 Dichloroisoquinoline 1 Carboxylic Acid Derivatives

Impact of Dichloro Substituent Positionality on Biological Activity Profiles

The presence and position of halogen atoms on a pharmacologically active molecule are critical determinants of its biological activity. In the case of 5,7-Dichloroisoquinoline-1-carboxylic acid, the two chlorine atoms significantly modify the electronic and hydrophobic properties of the isoquinoline (B145761) core.

Halogen substituents, particularly chlorine, are known to increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes and access hydrophobic pockets within a target protein. The placement of chlorine at positions 5 and 7 on the benzo portion of the isoquinoline ring influences the electron density across the aromatic system due to chlorine's electron-withdrawing inductive effects. This altered electronic distribution can be crucial for establishing favorable interactions, such as halogen bonding or dipole interactions, with the receptor site. drugdesign.org

Systematic studies on related heterocyclic compounds have demonstrated that the specific positioning of halogens is key. For instance, in a series of 4-anilinoquinazolines, meta-halogen substitutions on the anilino ring led to potent compounds due to favorable interactions within a hydrophobic region of the target kinase. drugdesign.org Similarly, research on 5,7-dihalido-8-hydroxyquinoline metal complexes revealed that while the substitution pattern had a minor impact on cytotoxicity in that specific series, the presence of halogens was generally associated with high activity. acs.org The specific 5,7-dichloro pattern would create a distinct electronic and steric profile that dictates its binding orientation and affinity for a given biological target.

| Compound | Substitution on Quinoline Ring | Ki (nM) for CB2 Receptor |

|---|---|---|

| A | Unsubstituted | 14.1 |

| B | 6-Chloro | 7.7 |

| C | 7-Chloro | 5.3 |

| D | 8-Chloro | 20.8 |

Role of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid group at the C-1 position of the isoquinoline ring is a pivotal functional group for mediating interactions with biological targets. Its significance stems from its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). drugdesign.org Furthermore, at physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, allowing it to engage in strong, charge-based electrostatic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a receptor's binding site.

The importance of this moiety is well-documented in related heterocyclic structures. For example, in quinoline-based inhibitors, the carboxylic acid group is often essential for anchoring the molecule to the target protein. semanticscholar.orgresearchgate.netnih.gov Replacing the carboxylic acid with a non-acidic isostere, such as an ester or an amide, frequently leads to a significant decrease or complete loss of biological activity. This highlights the directed and often indispensable interactions facilitated by the acidic proton and the charged carboxylate group. The rigidity of the isoquinoline ring system positions the C-1 carboxylic acid in a defined spatial orientation, which can be critical for precise docking into the active site of a target protein. nih.gov

| Core Structure | Functional Group at R | Relative Activity |

|---|---|---|

| Quinoline-3-carboxamide | -CONH-Aryl | High |

| -CO-Aryl (Ketone) | Lower |

Influence of Substituents on the Isoquinoline Ring on Pharmacological Potency and Selectivity

Beyond the foundational 5,7-dichloro and 1-carboxylic acid features, the introduction of other substituents onto the isoquinoline ring can fine-tune the pharmacological properties of the molecule. Substituents can modulate potency and selectivity through a combination of steric, electronic, and hydrophobic effects. amerigoscientific.com

Electronic Effects : Attaching electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) at different positions can alter the electron distribution of the entire ring system. This can influence the pKa of the isoquinoline nitrogen and the carboxylic acid, as well as the strength of hydrogen bonds and other non-covalent interactions with the target. amerigoscientific.com For example, studies on 1-styryl isoquinoline derivatives showed that 2,4-difluoro and 3,4-difluoro substitutions resulted in potent anti-proliferation activity. nih.gov

Steric Effects : The size and shape of substituents can impact how the molecule fits into a binding pocket. Bulky groups may either create favorable van der Waals interactions in a large hydrophobic pocket or cause steric hindrance that prevents optimal binding. The position of the substituent is critical; for instance, a bulky group at one position might enhance activity, while the same group at a different position could abolish it.

Hydrophobicity : Adding lipophilic substituents can enhance membrane permeability and interactions with hydrophobic regions of a receptor. Conversely, introducing polar groups can increase water solubility and facilitate interactions with polar amino acid residues.

By systematically varying substituents at available positions (e.g., C-3, C-4, C-6, C-8), medicinal chemists can optimize the compound's profile, potentially increasing its affinity for the desired target while decreasing its affinity for off-targets, thereby improving selectivity. nih.gov

Stereochemical Considerations in Activity Modulation

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. Biological macromolecules, such as enzymes and receptors, are chiral and create a three-dimensional binding environment. Consequently, they often interact differently with the stereoisomers of a chiral ligand.

One enantiomer may fit perfectly into the binding site, leading to high affinity and the desired pharmacological response, while the other enantiomer (the distomer) may bind with much lower affinity or not at all. In some cases, the distomer might bind to a different target, leading to off-target effects, or even produce an opposing pharmacological effect.

Therefore, if a derivative of this compound is synthesized with a chiral side chain (e.g., at the C-1 position if the carboxylic acid were converted to an amide or ester with a chiral alcohol/amine), it would be crucial to separate and test the individual stereoisomers. This process is essential for developing a selective and potent therapeutic agent and for understanding the precise three-dimensional requirements of the ligand-target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogs.

The process involves several key steps:

Data Set Generation : A series of derivatives is synthesized, and their biological activities (e.g., IC50 or Ki values) are measured under uniform conditions.

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., Hammett constants, partial charges), steric properties (e.g., molar refractivity), and topological indices. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can provide valuable insights into which molecular properties are most important for activity. researchgate.netjapsonline.com For example, a model might reveal that high activity is correlated with increased hydrophobicity and the presence of a hydrogen bond donor at a specific position. This information can then guide the rational design of new derivatives with potentially enhanced potency, saving significant time and resources in the drug discovery process. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5,7 Dichloroisoquinoline 1 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the structural basis of molecular recognition and is widely used in structure-based drug design to screen virtual libraries of compounds and to propose binding modes. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and then scoring them to estimate the strength of the interaction, often reported as a binding energy or affinity.

For 5,7-Dichloroisoquinoline-1-carboxylic acid, molecular docking simulations would be employed to identify its potential biological targets and elucidate its binding mechanism at the atomic level. Given the structural similarities to other quinoline (B57606) and isoquinoline (B145761) derivatives, potential targets could include enzymes like DNA gyrase or topoisomerase, which are common targets for this class of compounds.

A hypothetical docking study would likely reveal a binding mode where the isoquinoline ring system engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. The carboxylic acid group at position 1 is a key functional group for forming strong, directional interactions. It is expected to act as a hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens), anchoring the ligand to polar residues such as Arginine, Lysine (B10760008), or Serine. The chlorine atoms at positions 5 and 7 would contribute to the compound's lipophilicity and could form halogen bonds or other specific interactions within the binding pocket.

The results of such a study would typically be summarized in a table detailing the predicted binding affinity and the specific interactions observed.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is illustrative and not from a specific study on this compound.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| DNA Gyrase Subunit B | -8.5 | Asp73, Asn46 | Hydrogen Bond (with -COOH) |

| Ile78, Pro79 | Hydrophobic | ||

| Arg76 | Salt Bridge (with -COO⁻) | ||

| Topoisomerase IIα | -7.9 | Ser149, Gln778 | Hydrogen Bond (with -COOH) |

| Ala167, Met782 | Hydrophobic | ||

| Tyr805 | π-π Stacking (with isoquinoline ring) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

DFT calculations for this compound would provide a detailed understanding of its electronic properties and chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid and the nitrogen of the isoquinoline ring, identifying these as sites susceptible to electrophilic attack. Regions of positive potential (blue) would indicate nucleophilic sites. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Descriptors from DFT Calculations (Note: Values are illustrative, based on analogous compounds like isoquinoline-1-carboxylic acid and dichloro-quinoline derivatives.)

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.3 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | 4.2 eV | Global electrophilic nature of the molecule. |

The conformational flexibility of this compound is primarily associated with the rotation of the carboxylic acid group around the C1-C(OOH) bond. DFT calculations can be used to perform a conformational analysis by systematically rotating this dihedral angle and calculating the potential energy at each step. This analysis would likely reveal two main stable conformers: a syn conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the isoquinoline nitrogen, and an anti conformation, where it is oriented away.

DFT calculations can predict which conformer is more stable (i.e., has a lower ground-state energy) and determine the energy barrier for interconversion between them. In many carboxylic acids, the syn conformer is stabilized by an intramolecular hydrogen bond, but this can be influenced by steric hindrance and solvent effects. For this compound, the syn conformer might be favored due to a potential hydrogen bond between the carboxylic proton and the N2 nitrogen atom of the isoquinoline ring.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Optimization

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADMET profiles, thereby reducing the time and cost associated with experimental testing. Properties such as aqueous solubility, membrane permeability, metabolic stability, and potential toxicities are assessed.

For this compound, various molecular descriptors would be calculated to predict its drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on its structure, this compound is expected to be compliant with these rules. Further predictions would estimate its ability to cross the blood-brain barrier (BBB), its potential for inhibiting cytochrome P450 enzymes (a key factor in drug metabolism), and its potential for cardiotoxicity (e.g., hERG inhibition) or mutagenicity.

Table 3: Predicted ADMET Profile for this compound (Note: This data is predictive and generated from computational models.)

| Property | Predicted Value / Assessment | Implication for Drug Development |

| Molecular Weight | 242.06 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Octanol-Water Partition) | 2.8 - 3.2 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Indicates good potential for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Lipinski's Rule of Five | 0 violations | High probability of being orally active |

| Aqueous Solubility | Moderately soluble | May require formulation optimization |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | May have limited CNS effects |

| CYP2D6 Inhibition | Probable inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Mutagenicity (Ames Test) | Non-mutagenic | Low risk of genetic toxicity |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Binding Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking, explore the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with higher accuracy.

If a promising binding pose for this compound were identified through docking, an MD simulation would be the next step. The ligand-protein complex would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would track the atomic motions over a period of nanoseconds to microseconds.

Key analyses of the MD trajectory would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable interaction.

These simulations would validate the proposed binding mode by confirming that the key interactions are maintained over time, thus providing greater confidence in the predicted mechanism of action.

De Novo Drug Design and Lead Optimization Strategies Utilizing Computational Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, facilitating the rational design of new therapeutic agents and the refinement of existing lead compounds. frontiersin.orgnih.gov For scaffolds such as this compound, these computational approaches, including structure-based design, ligand-based methods, and pharmacokinetic property prediction, guide the optimization of potency, selectivity, and drug-likeness. frontiersin.orgpatsnap.com The process involves an iterative cycle of designing, synthesizing, and testing new analogues to enhance their therapeutic profiles. patsnap.com

A primary strategy in lead optimization is the analysis of the structure-activity relationship (SAR), which studies how systematic changes to a molecule's chemical structure affect its biological activity. patsnap.com Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking are pivotal in predicting how these modifications will influence the interaction with a biological target. patsnap.com

One powerful approach is structure-guided design, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.govdovepress.com This method was effectively employed in the development of potent 4-quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov Although this study focuses on the quinoline core, the principles are directly applicable to the isoquinoline scaffold. Researchers identified key amino acid residues, such as T63 and Y356, within the inhibitor-binding pocket. nih.govacs.org This structural insight allowed for the design of new analogues with strategically placed hydrogen-bond accepting groups to form novel, favorable interactions with the enzyme. nih.govacs.org

This structure-guided effort led to the discovery of highly potent compounds. nih.gov For instance, analogue 41 demonstrated a DHODH inhibitory concentration (IC50) of 9.71 ± 1.4 nM and possessed significant oral bioavailability (F = 56%) in pharmacokinetic studies. nih.govacs.org Another analogue, 43 , led to a co-crystal structure with DHODH that confirmed a novel water-mediated hydrogen bond interaction with the targeted T63 residue. nih.govacs.org Further optimization resulted in the 1,7-naphthyridine (B1217170) 46 , which successfully formed a new hydrogen bond with Y356. nih.gov

| Compound | DHODH IC50 (nM) | Oral Bioavailability (F%) | Elimination Half-life (t1/2, h) |

|---|---|---|---|

| 41 | 9.71 ± 1.4 | 56% | 2.78 |

| 43 | 26.2 ± 1.8 | - | - |

| 46 (1,7-naphthyridine) | 28.3 ± 3.3 | - | - |

When the 3D structure of a target is unknown, ligand-based pharmacophore modeling becomes a crucial strategy. mdpi.comnih.gov This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to its target. dovepress.com The model is constructed by analyzing a set of known active compounds. nih.gov This approach has been conceptually applied to isoquinoline-based drug design, where the isoquinoline-3-carboxylic acid moiety has been identified as a useful pharmacophore for creating novel anti-tumor agents. nih.gov

Beyond enhancing potency, lead optimization focuses heavily on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. frontiersin.org Computational models are used to predict these pharmacokinetic properties early in the design process, helping to avoid costly failures in later stages. frontiersin.org A key consideration is preventing "molecular obesity"—the trend where lead optimization results in molecules that are excessively large and lipophilic, often leading to poor ADMET profiles. scienceopen.com Structural simplification, by removing non-essential functional groups, is an effective strategy to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com

| Technique | Description | Application |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. patsnap.com | Virtual screening; predicting binding affinity and mode. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. dovepress.commdpi.com | Virtual screening and de novo design when target structure is unknown. |

| QSAR | Correlates variations in the chemical structure of compounds with changes in their biological activity. patsnap.com | Predicting the activity of new compounds; guiding structural modifications. |

| ADMET Prediction | Uses computational models to estimate the pharmacokinetic and toxicity properties of a molecule. frontiersin.org | Filtering out compounds with poor drug-like properties early in development. |

Emerging Research Directions and Academic Applications

Development of Novel Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The isoquinoline (B145761) core is a versatile scaffold for the design of such probes, including fluorescently-labeled molecules that can help visualize and understand cellular mechanisms. While research specifically detailing 5,7-Dichloroisoquinoline-1-carboxylic acid as a chemical probe is nascent, the functional handles it possesses—a carboxylic acid for conjugation and a dichlorinated aromatic system for modulating electronic properties—make it a promising candidate. For instance, analogs of pharmacologically active compounds are often synthesized with fluorescent tags to study their interactions with biological targets, such as chemokine receptors, and to observe their localization within cells. nih.gov The carboxylic acid group on the 5,7-dichloro-isoquinoline scaffold could be readily functionalized to attach fluorophores or other reporter tags, enabling the creation of novel probes to investigate specific protein-ligand interactions or cellular pathways.

Application in Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-based drug discovery (FBDD) has become a powerful and established strategy for identifying lead compounds in drug development. nih.govfrontiersin.org This approach uses small, low-complexity molecules, or "fragments," to explore the chemical space of a biological target. nih.govfrontiersin.org The isoquinoline scaffold is a prime candidate for inclusion in fragment libraries.